Pyridinium, 3-carbamoyl-1-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-, chloride
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Overview
Description
Pyridinium, 3-carbamoyl-1-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-, chloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a pyridinium ring, a carbamoyl group, and a benzodiazepine moiety.
Preparation Methods
The synthesis of Pyridinium, 3-carbamoyl-1-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-, chloride involves several steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the pyridinium ring and the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Pyridinium, 3-carbamoyl-1-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridinium, 3-carbamoyl-1-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-, chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Pyridinium, 3-carbamoyl-1-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-, chloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the modulation of GABAergic transmission, which is crucial for its anxiolytic and sedative properties.
Comparison with Similar Compounds
When compared to other benzodiazepines, Pyridinium, 3-carbamoyl-1-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-, chloride stands out due to its unique structural features and specific pharmacological profile. Similar compounds include diazepam, lorazepam, and clonazepam, which also belong to the benzodiazepine class but differ in their chemical structure and therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
52995-06-9 |
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Molecular Formula |
C21H15Cl3N4O2 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
1-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C21H14Cl2N4O2.ClH/c22-13-7-8-17-15(10-13)18(14-5-1-2-6-16(14)23)26-20(21(29)25-17)27-9-3-4-12(11-27)19(24)28;/h1-11,20H,(H2-,24,25,26,28,29);1H |
InChI Key |
CSWDSRGWVHVGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)[N+]4=CC=CC(=C4)C(=O)N)Cl.[Cl-] |
Origin of Product |
United States |
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